molecular formula C9H6N2S B11911689 2h-Pyrrolo[2,3-g]benzothiazole CAS No. 42852-43-7

2h-Pyrrolo[2,3-g]benzothiazole

Cat. No.: B11911689
CAS No.: 42852-43-7
M. Wt: 174.22 g/mol
InChI Key: RYOIZJJJQVKSQQ-UHFFFAOYSA-N
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Description

2H-Thiazolo[5,4-e]indole is a heterocyclic compound that features a fused ring system combining a thiazole ring and an indole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiazolo[5,4-e]indole typically involves the condensation of appropriate thiazole and indole precursors under specific reaction conditions. One common method includes the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the desired indole product .

Industrial Production Methods: Industrial production of 2H-Thiazolo[5,4-e]indole may involve scalable synthetic procedures that ensure high yield and purity. These methods often utilize advanced techniques such as metal-catalyzed couplings and radical-based alkylations to facilitate the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2H-Thiazolo[5,4-e]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of strong nucleophiles and appropriate solvents.

Major Products:

Scientific Research Applications

2H-Thiazolo[5,4-e]indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2H-Thiazolo[5,4-e]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2H-Thiazolo[5,4-e]indole stands out due to its specific ring fusion and the presence of both thiazole and indole moieties, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

42852-43-7

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2H-pyrrolo[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

RYOIZJJJQVKSQQ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=CC3=C2S1

Origin of Product

United States

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